Bicyclo[3.2.2]nonane-1-carboxylic acid
Description
Properties
IUPAC Name |
bicyclo[3.2.2]nonane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)10-5-1-2-8(3-6-10)4-7-10/h8H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHMIHFOCOIRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509085 | |
| Record name | Bicyclo[3.2.2]nonane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19388-40-0 | |
| Record name | Bicyclo[3.2.2]nonane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthesis of Complex Molecules
Bicyclo[3.2.2]nonane-1-carboxylic acid serves as a crucial building block in organic synthesis. Its structure allows for the construction of more complex molecules through various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxidized derivatives, which may exhibit different biological activities.
- Reduction : It can undergo reduction reactions using agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms that may have distinct properties.
- Substitution Reactions : The carboxylic acid group can participate in nucleophilic substitution reactions, making it versatile for synthesizing derivatives with tailored functionalities.
| Reaction Type | Description | Example Product |
|---|---|---|
| Oxidation | Converts the compound to oxidized derivatives | Bicyclo[3.2.2]nonane-1-aldehyde |
| Reduction | Yields reduced derivatives | Bicyclo[3.2.2]nonane-1-ol |
| Substitution | Forms new compounds via nucleophilic attack | Bicyclo[3.2.2]nonane-1-ester |
Anticancer Research
Derivatives of this compound have shown potential as anticancer agents. Research indicates that these compounds interact with cellular pathways involved in cell proliferation and apoptosis, making them candidates for further therapeutic development.
- Mechanism of Action : The interaction of these compounds with specific molecular targets suggests their role in inhibiting cancer cell growth and promoting apoptosis .
Biological Interaction Studies
The unique structure of this compound allows it to be a valuable tool for studying biological interactions and mechanisms at the molecular level. Its derivatives are being explored for their ability to modulate biological pathways, which can lead to new insights into disease mechanisms and treatment strategies .
Drug Development
This compound is being investigated as a precursor for drug development due to its potential therapeutic properties:
- Therapeutic Candidates : Ongoing research aims to modify this compound to enhance its efficacy and selectivity against various diseases, including cancer and metabolic disorders .
Case Studies
Several studies have highlighted the medicinal potential of bicyclic compounds similar to bicyclo[3.2.2]nonane:
- Anticancer Properties : Research has demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in drug discovery.
- Biologically Active Natural Products : The bicyclo structure is prevalent in many natural products known for their biological activity, indicating a promising avenue for developing new therapeutics based on this scaffold .
Mechanism of Action
The mechanism by which Bicyclo[3.2.2]nonane-1-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Comparative Analysis with Similar Bicyclic Carboxylic Acids
Structural and Physical Property Comparisons
The table below summarizes key structural and physical properties of bicyclo[3.2.2]nonane-1-carboxylic acid derivatives and related compounds:
Key Observations:
- Symmetry and Melting Points : The [3.2.2] system exhibits reduced symmetry compared to [2.2.2], leading to lower melting points. This is attributed to the 150° bond angle between bridgehead functional groups in [3.2.2] versus 180° in [2.2.2], which disrupts crystal packing .
- Substituent Effects: Methoxycarbonyl groups increase molecular weight and polarity, influencing solubility and reactivity. For example, the 5-methoxycarbonyl derivative of [3.2.2]nonane is prioritized in lab settings due to its synthetic utility .
- Thermodynamic Stability : Bicyclo[2.2.2]octane-1-carboxylic acid demonstrates high thermodynamic stability (ΔrG° = 1411 kJ/mol), making it a robust scaffold for functionalization .
Functional Group Compatibility
- Methoxycarbonyl Substituents: Enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. For example, 5-(methoxycarbonyl)this compound can undergo ester hydrolysis or amidation .
- Azabicyclo Systems: Nitrogen incorporation (e.g., 3-azabicyclo[3.3.1]nonane) introduces basicity, altering solubility and enabling coordination chemistry .
Biological Activity
Bicyclo[3.2.2]nonane-1-carboxylic acid, a bicyclic compound, has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which consists of a nonane ring system with a carboxylic acid functional group. This structure is significant as it influences the compound's interactions with biological targets.
Molecular Formula: CHO
Molecular Weight: 168.24 g/mol
CAS Number: 12757493
The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to target proteins.
- Enzyme Interaction: The compound acts as a substrate for specific enzymes, facilitating biochemical reactions such as oxidation and reduction.
- Receptor Modulation: Its structural conformation allows it to fit into receptor sites, potentially modulating receptor activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity: Some derivatives of bicyclic compounds have shown promise in anticancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties: Preliminary studies suggest that bicyclo[3.2.2]nonane derivatives may possess antimicrobial activities against certain bacterial strains.
- Neuroprotective Effects: There is emerging evidence that compounds with similar bicyclic structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of bicyclo[3.2.2]nonane derivatives in various cancer cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
| Compound | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | 15 | Breast Cancer | Induction of apoptosis via caspase activation |
| Derivative A | 10 | Lung Cancer | Cell cycle arrest at G1 phase |
| Derivative B | 20 | Colon Cancer | Inhibition of angiogenesis |
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of bicyclo[3.2.2]nonane derivatives against Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| This compound | 32 µg/mL | Staphylococcus aureus |
| Derivative C | 16 µg/mL | Escherichia coli |
| Derivative D | 64 µg/mL | Pseudomonas aeruginosa |
Research Findings
Recent research highlights the potential of this compound in drug development:
- A study published in Nature Communications demonstrated that modifications to the bicyclic structure could enhance its anticancer properties by increasing binding affinity to target proteins .
- Another investigation reported on the synthesis of novel bicyclo[3.2.2]nonane derivatives with improved antimicrobial activity, suggesting that structural variations could lead to more effective therapeutic agents .
Preparation Methods
Diels-Alder Cycloaddition as the Foundation
The synthesis of bicyclo[3.2.2]nonane-1-carboxylic acid often begins with the construction of its bicyclic framework via Diels-Alder cycloaddition. A key precursor, bicyclo[3.2.2]nonene, is synthesized by reacting tropone (cycloheptatrienone) with electron-deficient dienophiles under high-pressure conditions. For example, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene at 75 bar yields the bicyclic intermediate 10 (Scheme 1 in ). This step achieves regioselective [4+2] cycloaddition, forming the bicyclo[3.2.2] skeleton.
Table 1: Diels-Alder Reaction Conditions and Outcomes
| Diene | Dienophile | Pressure | Yield | Reference |
|---|---|---|---|---|
| Tropone | 2,3-Bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene | 75 bar | 84% |
The success of this step hinges on maintaining precise stereoelectronic control to avoid competing pathways. Computational studies suggest that the electron-withdrawing groups on the dienophile enhance reactivity by lowering the LUMO energy, facilitating cycloaddition .
Hydrogenation for Ring Saturation
Following cycloaddition, the unsaturated bicyclo[3.2.2]nonene derivative undergoes catalytic hydrogenation to saturate the double bond. Platinum on carbon (Pt/C) in ethanol under hydrogen gas (1 atm) converts 10 to the fully saturated ester 11 with 84% yield . This step is critical for stabilizing the bicyclic structure and enabling downstream functionalization.
Table 2: Hydrogenation Parameters
Alternative catalysts like palladium or nickel may offer cost advantages but require optimization to avoid over-reduction or side reactions.
Hydrolysis of Esters to Carboxylic Acid
The final step involves hydrolyzing the ester group to the carboxylic acid. Selective hydrolysis of dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate (16 ) using barium hydroxide (Ba(OH)₂·8H₂O) in methanol-water yields the monocarboxylic acid 17 in 49% yield . This method avoids over-hydrolysis of both ester groups due to steric hindrance around the bicyclic core.
Table 3: Hydrolysis Conditions
| Substrate | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate | Ba(OH)₂·8H₂O | Methanol-H₂O | Ambient | 49% |
The use of barium hydroxide instead of stronger bases like sodium hydroxide minimizes side reactions, preserving the integrity of the bicyclic framework.
Alternative Route: Hunsdiecker Reaction and Decarboxylation
An alternative pathway involves the Hunsdiecker reaction, where the silver salt of this compound reacts with bromine to form the corresponding bromide. Subsequent aluminum chloride-mediated Friedel-Crafts alkylation introduces aromatic substituents, though this route is less direct for carboxylic acid synthesis .
Industrial Production Considerations
While large-scale synthesis data are limited, principles of continuous flow chemistry could enhance efficiency. For example, integrating Diels-Alder and hydrogenation steps in a tandem flow reactor might reduce purification bottlenecks. However, the high pressure required for cycloaddition poses engineering challenges .
Comparative Analysis of Methods
Diels-Alder/Hydrogenation/Hydrolysis Route
-
Advantages : High regioselectivity, well-established conditions.
-
Limitations : Moderate yield in hydrolysis step (49%), high-pressure requirements.
Alternative Hunsdiecker Route
-
Advantages : Enables functionalization at the bridgehead.
-
Limitations : Lower overall yield, complexity in handling bromine.
Q & A
Q. What are the common synthetic routes for constructing the bicyclo[3.2.2]nonane skeleton in bicyclo[3.2.2]nonane-1-carboxylic acid?
The bicyclo[3.2.2]nonane framework is typically synthesized via strategies such as bridgehead anion generation and trapping, or 1,3-dipolar cycloaddition reactions. For example, a model study for the total synthesis of acremoxanthone A utilized a bridgehead anion intermediate to assemble the bicyclo[3.2.2]nonane core, followed by nitrile oxide cycloaddition to functionalize the structure . Transition-metal-mediated cycloadditions, such as cobalt-catalyzed [2+2+2] reactions, have also been employed to construct strained bicyclic backbones, though these may yield unexpected products requiring careful optimization .
Q. How does the bicyclo[3.2.2]nonane framework influence the physicochemical properties of its carboxylic acid derivatives compared to other bicyclic systems?
The bond angles in bicyclo[3.2.2]nonane derivatives (approximately 150° at bridgehead carbons) reduce molecular symmetry compared to bicyclo[2.2.2]octane systems (180°), leading to lower melting points. This asymmetry disrupts crystal packing efficiency, which is critical for interpreting thermal stability and solubility data .
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is essential for confirming regiochemistry and stereochemistry. Mass spectrometry (MS) and infrared (IR) spectroscopy are used to validate molecular weight and functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm). For example, bicyclo[6.1.0]nonane derivatives have been characterized using NMR (δ 1.2–2.8 ppm for bridgehead protons) and high-resolution MS .
Advanced Research Questions
Q. What challenges arise in the regioselective functionalization of this compound, and how can they be methodologically addressed?
The strained bridgehead positions in bicyclo[3.2.2]nonane systems often lead to competing reaction pathways. For instance, cobalt-mediated cycloadditions of enediynes can unexpectedly form bicyclo[3.2.2]nonane-6,8-dione complexes instead of the intended products. Mitigating such issues requires computational modeling (e.g., DFT calculations) to predict transition states and optimize reaction conditions (e.g., temperature, catalyst loading) . Additionally, protecting group strategies (e.g., esterification of the carboxylic acid) can enhance selectivity during derivatization .
Q. How can researchers resolve contradictions in reported melting points of bicyclo[3.2.2]nonane derivatives across different studies?
Discrepancies in melting points often stem from variations in crystal packing due to subtle structural differences. Single-crystal X-ray diffraction (SC-XRD) can elucidate molecular conformations and hydrogen-bonding networks, while differential scanning calorimetry (DSC) provides insights into polymorphic transitions. For example, replacing bicyclo[2.2.2]octane with bicyclo[3.2.2]nonane in polyesters reduced melting points by ~20°C due to reduced symmetry .
Q. What computational methods are employed to predict the reactivity of strained bicyclo[3.2.2]nonane systems in carboxylation reactions?
Density functional theory (DFT) calculations are widely used to analyze strain energy, frontier molecular orbitals, and reaction pathways. For cobalt-mediated cycloadditions, computational studies revealed that fragmentation of γ-alkylidenebutenolide intermediates drives the formation of bicyclo[3.2.2]nonane-dione complexes. These models guide the design of ligands and substrates to control reactivity .
Data Analysis and Experimental Design
Q. How should researchers design experiments to compare the decarboxylation rates of this compound with other bicyclic carboxylic acids?
Hydrothermal decarboxylation experiments under controlled pH and temperature can quantify reaction rates. For benzoic acid derivatives, substituent effects (e.g., electron-withdrawing groups) were shown to accelerate decarboxylation via radical mechanisms. Similar protocols, coupled with kinetic isotope effect (KIE) studies, can isolate steric and electronic contributions in bicyclic systems .
Q. What strategies are recommended for analyzing stereochemical outcomes in this compound derivatives?
Chiral chromatography (e.g., HPLC with chiral stationary phases) and optical rotation measurements are critical for enantiomer resolution. X-ray crystallography can definitively assign absolute configurations, as demonstrated in studies of norbornane-derived carboxylic acids .
Contradiction Management
Q. How can conflicting data on the biological activity of this compound derivatives be reconciled?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges). Standardized protocols, such as the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), should be applied to experimental design. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and meta-analyses of published data can identify confounding variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
